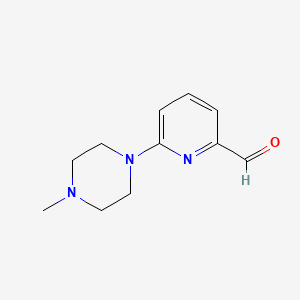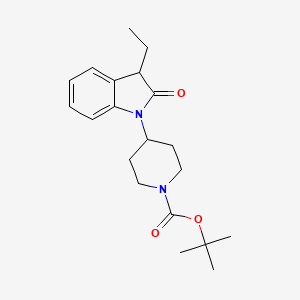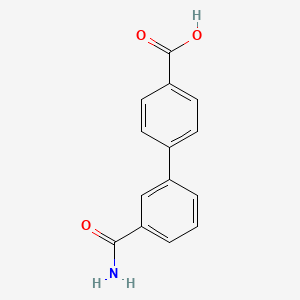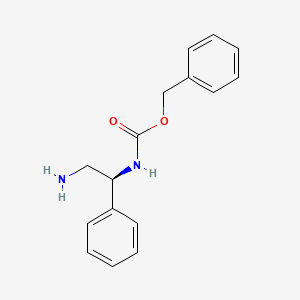![molecular formula C7H8N4 B596879 6-Metil-[1,2,4]triazolo[1,5-a]piridin-2-amina CAS No. 1239647-61-0](/img/structure/B596879.png)
6-Metil-[1,2,4]triazolo[1,5-a]piridin-2-amina
Descripción general
Descripción
6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine consists of a triazole ring fused to a pyridine ring, with a methyl group attached to the triazole ring.
Aplicaciones Científicas De Investigación
6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases.
Mecanismo De Acción
Target of Action
The primary targets of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine are enzymes such as RORγt , PHD-1 , JAK1 , and JAK2 . These enzymes play crucial roles in various biological processes. For instance, RORγt is a key regulator of immune responses, PHD-1 is involved in cellular response to hypoxia, while JAK1 and JAK2 are part of the Janus kinase family, which are involved in cytokine signaling .
Mode of Action
6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine interacts with its targets by acting as an inhibitor . It binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This results in modulation of the biological processes these enzymes are involved in .
Biochemical Pathways
The inhibition of the aforementioned enzymes affects several biochemical pathways. For instance, inhibiting RORγt can modulate immune responses, while inhibiting PHD-1 can affect cellular responses to hypoxia . Inhibition of JAK1 and JAK2 can disrupt cytokine signaling, which can have wide-ranging effects on immune function and inflammation .
Pharmacokinetics
One study suggests that a similar compound has an oral bioavailability of 51% with high systemic exposure . This suggests that 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine may also have good oral bioavailability, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine’s action are dependent on the specific target and biological context. For instance, inhibition of RORγt can modulate immune responses, potentially reducing inflammation . Inhibition of JAK1 and JAK2 can disrupt cytokine signaling, potentially affecting cell proliferation and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient. The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Industrial Production Methods: In industrial settings, the synthesis of 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be scaled up using similar microwave-assisted methods. The reaction conditions are optimized to ensure high yields and purity of the product. The use of microwave irradiation significantly reduces reaction times and energy consumption, making it a sustainable approach .
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the triazole ring.
Substitution: Substituted derivatives with various alkyl or aryl groups attached to the nitrogen atoms.
Comparación Con Compuestos Similares
1,2,4-Triazolo[1,5-a]pyrimidine: Another triazolopyridine derivative with similar biological activities.
1,2,4-Triazolo[1,5-a]pyridine: A closely related compound with a different substitution pattern on the triazole ring.
Uniqueness: 6-Methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Propiedades
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-5-2-3-6-9-7(8)10-11(6)4-5/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHBPULNBBLYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712401 | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239647-61-0 | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239647-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70712401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


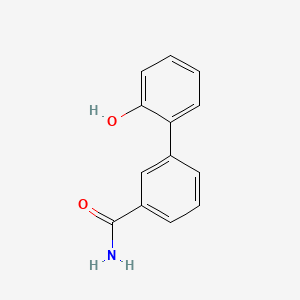
![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)
![4-[(S)-Amino-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methyl]quinolin-6-ol](/img/structure/B596799.png)
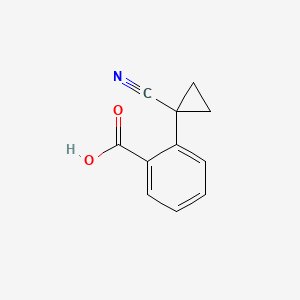
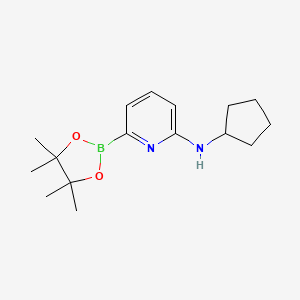
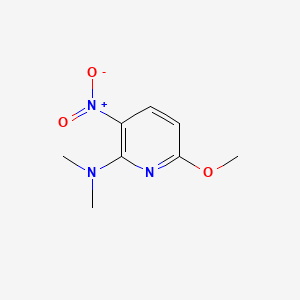

![1-Azabicyclo[2.2.1]heptane-3-carboxaldehyde,oxime,exo-(9CI)](/img/new.no-structure.jpg)
